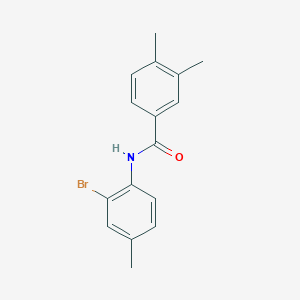
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the indole family. It is commonly known as URB597 and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Mecanismo De Acción
URB597 is a selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, an enzyme that breaks down the endocannabinoid anandamide. By inhibiting this compound, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, anxiety, and inflammation. The activation of the endocannabinoid system by URB597 is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
URB597 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide in the brain, which in turn activates the endocannabinoid system. Activation of the endocannabinoid system by URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
URB597 has several advantages for lab experiments. It is a highly selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate and has been shown to be effective in various preclinical models. It has also been found to be well-tolerated and has a good safety profile. However, URB597 has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, URB597 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
URB597 has shown promising results in preclinical studies and has potential therapeutic applications in various diseases. Future research should focus on the development of more potent and selective inhibitors of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate. Additionally, the clinical efficacy and safety of URB597 should be evaluated in human trials. Finally, the potential interactions of URB597 with other drugs should be explored to avoid any potential adverse effects.
Métodos De Síntesis
URB597 was first synthesized in 2003 by a group of researchers at the University of Urbino, Italy. The synthesis involves the reaction of 2-methylindole with 3-methylbenzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol. The final product is purified by chromatography to obtain URB597 in high yield and purity.
Aplicaciones Científicas De Investigación
URB597 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(14-7-5-6-12(2)10-14)17-9-8-15(21)11-16(17)18/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFFTSBSFGSJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)
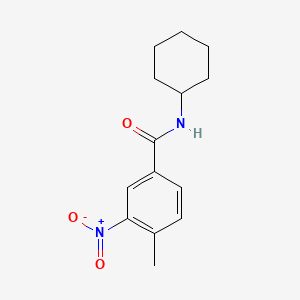
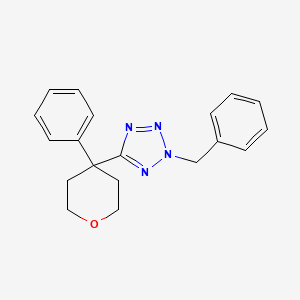
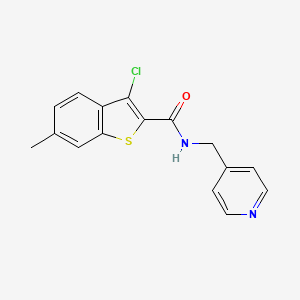
![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B5585062.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-quinolinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5585077.png)
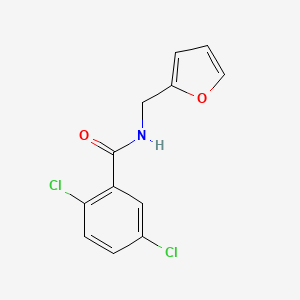
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)
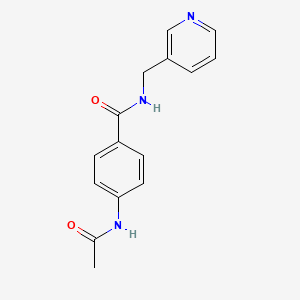
![4-[(2,5-dimethyl-3-thienyl)sulfonyl]morpholine](/img/structure/B5585119.png)
